![molecular formula C8H8ClNS B1416508 4-Chloro-2-methylthiobenzamide CAS No. 24247-80-1](/img/structure/B1416508.png)
4-Chloro-2-methylthiobenzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamides, which includes compounds like CMTB, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
CMTB is an organic molecule with the chemical formula C8H8ClNS. The molecular structure of CMTB can be analyzed using various spectroscopic methods, including FT-IR, UV-Vis, and NMR .Physical And Chemical Properties Analysis
CMTB is a pale yellow crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It has a molecular weight of 185.67 g/mol.Scientific Research Applications
Medicinal Chemistry
CMTB, like other benzamide derivatives, is explored for its potential in drug discovery due to its structural similarity to naturally occurring compounds. Research indicates that benzamides can exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . This makes CMTB a candidate for further investigation in the development of new therapeutic agents.
Agriculture
In the agricultural sector, benzamide derivatives are studied for their herbicidal properties. Compounds similar to CMTB are used to control weed growth in various crops. The interaction of these compounds with soil and their degradation products are of particular interest to ensure environmental safety and effective weed management .
Environmental Science
CMTB and its related compounds are examined for their environmental impact, especially concerning soil and water contamination. Studies focus on the persistence of these compounds in the environment and their potential to act as pollutants. The degradation behavior of such compounds in different environmental conditions is crucial for assessing their ecological footprint .
Material Science
Benzamide derivatives are utilized in material science for their properties in the synthesis of novel materials. CMTB may be involved in the development of new polymers or coatings with specific characteristics, such as increased durability or specialized conductivity .
Analytical Chemistry
In analytical chemistry, CMTB can be used as a reagent or a precursor in the synthesis of more complex molecules. Its properties may aid in the development of new analytical methods or in the improvement of existing techniques for the detection and quantification of various substances .
Biochemistry Research
CMTB’s role in biochemistry research includes the study of its interaction with biological molecules. It can be used to understand the biochemical pathways and mechanisms of action of similar compounds within living organisms. This knowledge is essential for the design of drugs and for understanding the biochemical basis of diseases .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-methylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMWCIPWDONQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylthiobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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